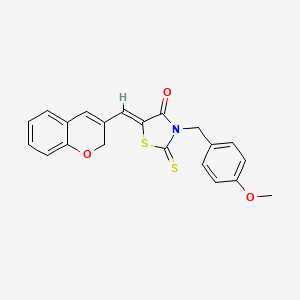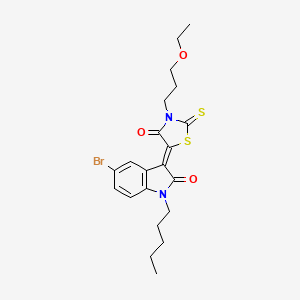![molecular formula C15H11FN4O2S B12015569 4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 676244-71-6](/img/structure/B12015569.png)
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] es un complejo compuesto orgánico que pertenece a la clase de derivados de triazol. Este compuesto se caracteriza por la presencia de un anillo de triazol, un grupo fluorofenil y un grupo dihidroxi fenil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] típicamente implica la condensación de 2,4-dihidroxi benzaldehído con 5-tiona-3-(2-fluorofenil)-1H-1,2,4-triazol. La reacción se lleva a cabo bajo condiciones de reflujo en presencia de un solvente adecuado, como etanol o metanol. La mezcla de reacción se enfría entonces y el producto se aísla por filtración y recristalización .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la elección del disolvente, puede mejorar aún más la escalabilidad de la síntesis.
Análisis De Reacciones Químicas
Tipos de reacciones
5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] experimenta diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus correspondientes derivados de amina o alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diferentes grupos funcionales en el compuesto.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan comúnmente agentes reductores como borohidruro de sodio (NaBH₄) e hidruro de aluminio y litio (LiAlH₄).
Sustitución: Se emplean reactivos como halógenos (por ejemplo, cloro, bromo) y nucleófilos (por ejemplo, aminas, tioles) en condiciones adecuadas.
Principales productos
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir aminas o alcoholes. Las reacciones de sustitución pueden resultar en varios derivados sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos para tratar diversas enfermedades.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a enzimas y receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, exhibiendo así propiedades anticancerígenas . Además, su interacción con las membranas celulares microbianas puede interrumpir su integridad, lo que lleva a efectos antimicrobianos.
Comparación Con Compuestos Similares
Compuestos similares
- 5-Tiona-3-(3,4,5-trimetoxifenil)-1H-1,2,4-triazol-4-[(E)-(2-fluorofenil)metilidenamino]
- 5-Tiona-3-(2,4-dimetoxi fenil)-1H-1,2,4-triazol-4-[(E)-(2-fluorofenil)metilidenamino]
Singularidad
En comparación con compuestos similares, 5-Tiona-3-(2-fluorofenil)-1H-1,2,4-triazol-4-[(E)-(2,4-dihidroxi fenil)metilidenamino] es único debido a la presencia de ambos grupos dihidroxi fenil y fluorofenil. Esta combinación confiere propiedades químicas y biológicas distintas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación. Su estructura única permite interacciones específicas con dianas moleculares, lo que mejora su potencial como agente terapéutico.
Propiedades
Número CAS |
676244-71-6 |
|---|---|
Fórmula molecular |
C15H11FN4O2S |
Peso molecular |
330.3 g/mol |
Nombre IUPAC |
4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H11FN4O2S/c16-12-4-2-1-3-11(12)14-18-19-15(23)20(14)17-8-9-5-6-10(21)7-13(9)22/h1-8,21-22H,(H,19,23)/b17-8+ |
Clave InChI |
HBEYPPDZJBKKSB-CAOOACKPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=C(C=C3)O)O)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=C(C=C3)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B12015494.png)
![(5Z)-3-butyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015500.png)

![[2-(4-Nitrophenyl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate](/img/structure/B12015512.png)



![9-Chloro-1'-methyl-2-P-tolyl-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,4'-piperidine]](/img/structure/B12015527.png)
![(4E)-1-[2-(diethylamino)ethyl]-5-(4-ethylphenyl)-4-{hydroxy[2-methyl-4-(2-methylpropoxy)phenyl]methylidene}pyrrolidine-2,3-dione](/img/structure/B12015528.png)


![3,4-dichloro-N-{3-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1-benzothiophene-2-carboxamide](/img/structure/B12015541.png)
![(5Z)-3-(2-ethylhexyl)-5-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12015547.png)

